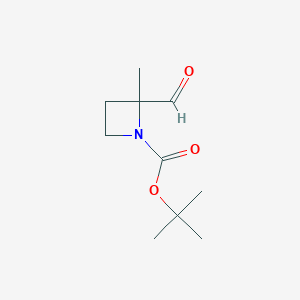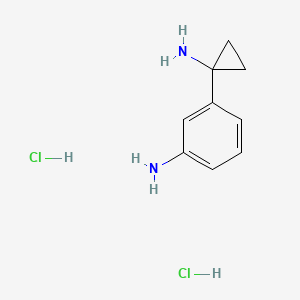
tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl group, which is a bulky substituent that can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate and 2-methoxyethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography may be employed to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or methoxyethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential use in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Application in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, influencing their activity. The azetidine ring and carbamate group can form hydrogen bonds and other interactions with target molecules, modulating their function.
相似化合物的比较
Similar Compounds
tert-butyl N-(azetidin-3-yl)carbamate: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
tert-butyl N-(pyrrolidin-3-yl)-N-(2-methoxyethyl)carbamate: Contains a five-membered pyrrolidine ring instead of the four-membered azetidine ring, which can influence its chemical properties.
tert-butyl N-(azetidin-3-yl)-N-(2-ethoxyethyl)carbamate: Has an ethoxyethyl group instead of a methoxyethyl group, potentially altering its solubility and reactivity.
Uniqueness
Tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate is unique due to the combination of its azetidine ring, tert-butyl group, and methoxyethyl substituent. This specific structure can impart distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C11H22N2O3 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
tert-butyl N-(azetidin-3-yl)-N-(2-methoxyethyl)carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13(5-6-15-4)9-7-12-8-9/h9,12H,5-8H2,1-4H3 |
InChI 键 |
ZTDYJLZGORYFLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCOC)C1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)

![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)



![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
![rac-(1R,2S,5S)-bicyclo[3.1.0]hexan-2-amine hydrochloride](/img/structure/B13501206.png)


![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)

![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
